molecular formula C20H16N2O5 B2579491 3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one CAS No. 618872-31-4

3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one

Cat. No.: B2579491
CAS No.: 618872-31-4
M. Wt: 364.357
InChI Key: KJMIQYAJIUANBL-UHFFFAOYSA-N
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Description

The compound 3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one is a functionalized pyrrol-2-one derivative characterized by:

  • A 3-hydroxy group on the pyrrolone core.
  • A 5-methylfuran-2-carbonyl substituent at position 4, introducing electron-withdrawing and aromatic interactions.
  • A phenyl group at position 5, enhancing lipophilicity and π-stacking capabilities.

Properties

IUPAC Name

4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c1-11-8-9-14(26-11)18(23)16-17(13-6-4-3-5-7-13)22(20(25)19(16)24)15-10-12(2)27-21-15/h3-10,17,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMIQYAJIUANBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=CC=C3)C4=NOC(=C4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one , referred to as Compound I for brevity, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of Compound I, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Compound I features a unique structural framework that includes:

  • A hydroxyl group at position 3
  • A furan-2-carbonyl moiety
  • An isoxazole ring
  • A phenyl group

This intricate structure suggests potential interactions with various biological targets, particularly in the context of disease modulation.

  • Modulation of STING Pathway :
    • Compound I has been identified as a modulator of the Stimulator of Interferon Genes (STING) pathway. This pathway plays a crucial role in the immune response against pathogens and tumors. Activation of STING can lead to the production of type I interferons, enhancing the immune response against cancer and viral infections .
  • Anticancer Potential :
    • Research indicates that compounds similar in structure to Compound I exhibit significant anticancer properties. They may exert their effects by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways, including cell cycle arrest and modulation of apoptotic proteins .
  • Antimicrobial Activity :
    • Preliminary studies suggest that Compound I may possess antimicrobial properties, potentially effective against various bacterial and fungal strains. This activity could be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
STING ModulationActivates STING pathway leading to immune response
Anticancer ActivityInduces apoptosis in cancer cells
Antimicrobial EffectsInhibits growth of specific bacterial strains

Case Study: Anticancer Efficacy

A study conducted on a series of pyrrole derivatives, including Compound I, demonstrated that these compounds significantly inhibited the proliferation of various cancer cell lines. The mechanism was linked to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins like Bcl-2 .

Additional Research Insights

Further investigations into the pharmacokinetics and toxicity profiles of Compound I are necessary to establish its safety and efficacy in clinical settings. Current data suggest that while promising, more extensive studies involving animal models and clinical trials are required.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The target compound shares structural motifs with several pyrrol-2-one derivatives reported in the literature. Key analogues include:

Table 1: Structural and Functional Comparison
Compound Name/ID Substituents (Positions) Molecular Weight (g/mol) Notable Properties/Activities Source
Target Compound 1: 5-Methylisoxazol-3-yl; 3: OH; 4: 5-Methylfuran-2-carbonyl; 5: Phenyl ~420–440* N/A (Theoretical based on analogues) N/A
4-(2-Furoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one (CID 665755) 1: 5-Methylisoxazol-3-yl; 3: OH; 4: Furan-2-carbonyl; 5: 3-Pyridinyl 409.38 Enhanced solubility due to pyridinyl group
1-Cyclohexyl-5-hydroxy-3-(4-nitrophenyl)-5-phenyl-1H-pyrrol-2(5H)-one (34) 1: Cyclohexyl; 3: 4-Nitrophenyl; 5: Phenyl 404.43 Antiestrogenic activity (IC₅₀ = 1.2 μM)
5-Hydroxy-1,3-bis(4-methoxyphenyl)-5-phenyl-1H-pyrrol-2(5H)-one (30) 1: 4-Methoxyphenyl; 3: 4-Methoxyphenyl; 5: Phenyl 417.46 Moderate antiestrogenic activity
5-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1,5-dihydro-2H-pyrrol-2-one (15m) 3: Phenyl; 5: 4-Chlorophenyl 323.79 High thermal stability (m.p. 209–211°C)

*Estimated based on HREIMS data of analogues .

Key Comparative Insights

Substituent Effects on Bioactivity
  • Antiestrogenic Activity : Compounds with electron-withdrawing groups (e.g., 4-nitrophenyl in 34 ) exhibit stronger antiestrogenic effects (IC₅₀ = 1.2 μM) compared to methoxy-substituted derivatives (e.g., 30 , IC₅₀ > 10 μM) . The target compound’s 5-methylfuran-2-carbonyl group may modulate similar activity but requires empirical validation.
  • Solubility and Bioavailability : The pyridinyl substituent in CID 665755 enhances aqueous solubility compared to phenyl-substituted analogues, suggesting the target compound’s phenyl group may favor lipophilic environments .
Thermal and Chemical Stability
  • Methoxy and Halogen Substituents : Derivatives like 15m (4-chlorophenyl) exhibit high thermal stability (m.p. > 200°C), whereas hydroxy and acylated variants (e.g., target compound) may display lower melting points due to increased molecular flexibility .

Q & A

Q. Example Design :

ParameterCondition
Cell LineHEK293 (for cytotoxicity)
Concentrations Tested1 nM – 100 µM
Duration48 hours

How can environmental stability and degradation pathways be assessed?

Methodological Answer:
Adopt protocols from environmental chemistry studies :

Abiotic Degradation : Expose the compound to UV light, varying pH (3–10), and temperatures (25–60°C). Analyze degradation products via GC-MS.

Biotic Degradation : Use soil/water microcosms to assess microbial breakdown over 30 days.

QSAR Modeling : Predict environmental persistence using quantitative structure-activity relationship models (e.g., EPI Suite).

Q. Key Metrics :

  • Half-life in water/soil.
  • Bioaccumulation potential (log Kow).

What strategies are effective for isolating stereoisomers or regioisomers of this compound?

Methodological Answer:

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns).
  • Crystallization : Exploit differential solubility of isomers in solvent mixtures (e.g., hexane/ethyl acetate) .
  • Dynamic Resolution : Employ enzymes (e.g., lipases) for kinetic resolution of racemic mixtures .

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